Amanitins

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

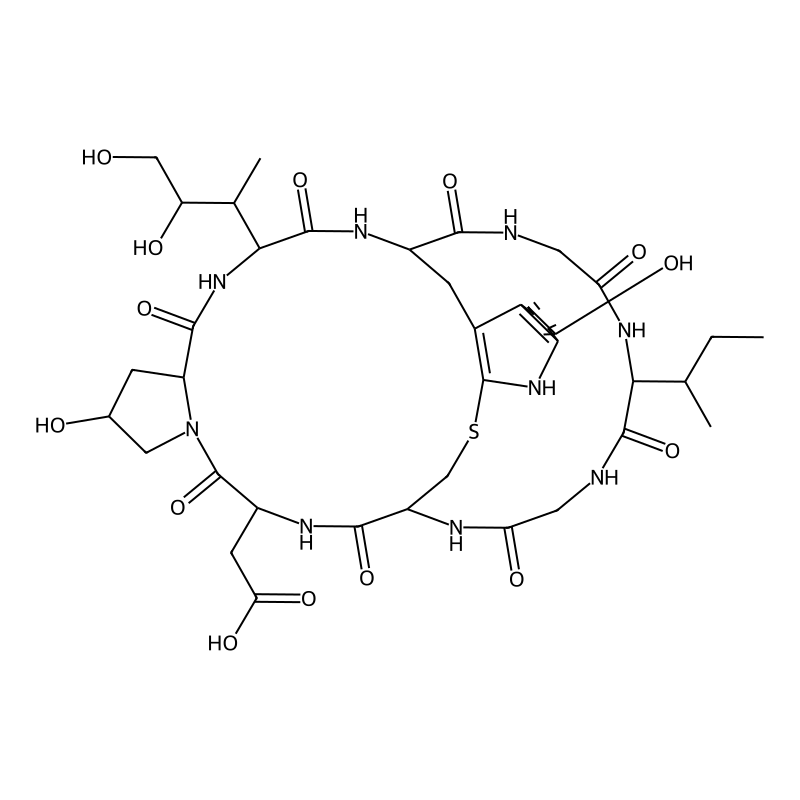

Amanitins are a group of highly toxic cyclic peptides primarily derived from various species of the mushroom genus Amanita, most notably the infamous death cap mushroom (Amanita phalloides). These compounds include α-amanitin, β-amanitin, γ-amanitin, and ε-amanitin, all of which share a similar bicyclic structure composed of eight amino acids. The toxicity of amanitins is primarily attributed to their ability to inhibit eukaryotic RNA polymerase II and III, leading to a cessation of mRNA synthesis and subsequent cellular apoptosis or necrosis .

The molecular weight of these compounds is approximately 900 Da, and their structures can vary based on the number and type of substituents on the amino acid side chains. For example, α-amanitin features a unique tryptathionine bond that contributes to its stability and high affinity for RNA polymerase . This stability makes amanitins resistant to heat treatments, which is significant in understanding their persistence in contaminated foods .

In terms of synthetic chemistry, α-amanitin has been synthesized through complex multi-step processes that involve cyclization reactions and stereochemical manipulations. Recent advancements have successfully achieved total synthesis, allowing for more extensive research into its properties and potential therapeutic applications .

The biological activity of amanitins is characterized by their potent hepatotoxic effects. Upon ingestion, these toxins are rapidly absorbed in the gastrointestinal tract and distributed to the liver, where they exert their toxic effects by inhibiting RNA polymerase II. This leads to decreased levels of mRNA and proteins essential for cellular function, ultimately resulting in liver failure within days if untreated .

The initial symptoms of amanitin poisoning may be delayed, often appearing 6 to 24 hours post-ingestion, which complicates diagnosis and treatment. Symptoms include gastrointestinal distress followed by severe liver damage manifesting as jaundice, coagulopathy, and multi-organ failure .

The synthesis of amanitins has been a topic of significant interest due to their complex structure and high toxicity. Traditional extraction methods from mushrooms have been supplemented by synthetic approaches that allow for controlled production. The total synthesis of α-amanitin involves several key steps:

- Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form the peptide backbone.

- Cyclization: The formation of the inner loop through a reaction between 6-hydroxytryptophan and cysteine is a critical step.

- Stereochemical modifications: These are necessary to ensure the correct spatial arrangement of functional groups that contribute to biological activity .

Recent advancements in synthetic techniques have made it possible to produce sufficient quantities for research into therapeutic applications such as antibody-drug conjugates .

Amanitins have gained attention not only for their toxicity but also for potential therapeutic applications. Their ability to selectively inhibit RNA polymerase II has led researchers to explore their use in cancer therapies, particularly as components in antibody-drug conjugates targeting resistant tumor cells. These conjugates leverage the potent cytotoxicity of amanitins while minimizing systemic toxicity through targeted delivery .

Additionally, studies are investigating the role of amanitins in developing novel antidotes for mushroom poisoning by understanding their mechanisms at a molecular level .

Research into amanitin interactions has primarily focused on its binding affinity with RNA polymerases. The unique structure allows α-amanitin to tightly bind to RNA polymerase II, significantly slowing down its translocation along DNA during transcription processes. This interaction has been quantified using various biochemical assays that demonstrate how low concentrations can effectively inhibit enzyme activity .

Studies have also explored potential interactions with other cellular components that may influence the toxic effects observed during poisoning events. This includes examining oxidative stress pathways activated by amanitin exposure, which may contribute to cellular apoptosis through mitochondrial dysfunction .

Amanitins belong to a broader class of toxins known as amatoxins. Here are some similar compounds:

| Compound Name | Structure Characteristics | Toxicity Level | Unique Features |

|---|---|---|---|

| α-Amanitin | Bicyclic octapeptide | Most toxic | Strong affinity for RNA polymerase II |

| β-Amanitin | Similar bicyclic structure | High toxicity | Slightly different side chains |

| γ-Amanitin | Bicyclic octapeptide | Comparable toxicity | Inhibits RNA polymerase II similarly |

| ε-Amanitin | Another variant with similar structure | High toxicity | Less studied than α- and β-amanitins |

| Mushroom Toxins | Various cyclic peptides from Amanita species | Varies | Includes other amatoxins like phalloidin |

The uniqueness of amanitins lies in their specific structural modifications that enhance binding affinity and stability compared to other related compounds. Their distinct mechanism of action makes them particularly lethal yet offers avenues for therapeutic exploration .